Dimethyl(acetylacetonate)gold(III)

Focused Electron Beam Induced Deposition Metal content EDX composition

Researchers pursuing pure gold nanostructures via CVD, ALD, or FEBID face difficult trade-offs between deposition rate, film purity, and substrate compatibility. Me₂Au(acac) eliminates fluorine contamination at sensitive semiconductor interfaces while enabling post-deposition H₂ purification to near-background carbon levels. • Fluorine-free ligand: Preferred for LCVD on fluorine-sensitive substrates where fluorinated analogues cause interface damage. • H₂-annealable carbon matrix: As-deposited ~3 at% Au purified to near-background carbon via established H₂ protocol. • Cyanide-free electroplating: Me₂Au(acac)/Ni(acac)₂ formulation replaces toxic cyanide baths for regulatory-compliant connector and PCB plating. Supplied at ≥98% purity; ships overnight on dry ice.

Molecular Formula C7H14AuO2-2
Molecular Weight 327.154
CAS No. 14951-50-9
Cat. No. B576488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(acetylacetonate)gold(III)
CAS14951-50-9
Molecular FormulaC7H14AuO2-2
Molecular Weight327.154
Structural Identifiers
SMILES[CH3-].[CH3-].CC(=CC(=O)C)O.[Au]
InChIInChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;;
InChIKeyOODGPXRGNOXCBP-FHJHGPAASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(acetylacetonate)gold(III): Organogold Precursor for Thin Films and Nanoparticles


Dimethyl(acetylacetonate)gold(III) [Me₂Au(acac)] is a volatile, yellow crystalline organometallic complex of Au(III) with the formula (CH₃)₂(C₅H₇O₂)Au and a molecular weight of 326.60 g·mol⁻¹ . It melts at 81–82 °C and sublimes under reduced pressure (~25 °C / 0.01 mm Hg) [1]. The compound serves primarily as a precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), and focused-electron-beam-induced deposition (FEBID) of metallic gold for electronics, catalysis, and plasmonics [2].

Workflow Vapor-phase deposition (CVD, ALD, FEBID)
Volatility Sublimable under reduced pressure
Ligand Non-fluorinated acetylacetonate

Substitution Limitations of Dimethyl(acetylacetonate)gold(III)


Even within the narrow family of volatile organogold complexes, precursor performance in CVD/ALD/FEBID processes is exquisitely sensitive to ligand substitution [1]. Fluorinated analogues such as dimethylgold(III) hexafluoroacetylacetonate exhibit markedly higher vapor pressures and deposition rates than the parent acetylacetonate, which directly impacts film growth kinetics and conformality [1]. Conversely, non‑gold metal acetylacetonates (e.g., Co₂(CO)₈, Cu(hfac)₂) deposit metal–carbon matrices with drastically different metal content, resistivity, and thermal evolution behavior, making simple one‑to‑one replacement impossible without re‑optimizing the entire process [2]. Therefore, selection of Me₂Au(acac) must be justified by its specific performance envelope relative to the next best alternatives.

Target
Substitute Risk
Fluorinated analogues (hfac, tfac)
Higher vapor pressure and deposition rates shift film growth kinetics; fluorine incorporation risk at interfaces
Non-gold acetylacetonates (Co₂(CO)₈, Cu(hfac)₂)
Drastically different metal content, resistivity, and thermal evolution; requires process re-optimization

Me₂Au(acac) vs. Alternative Precursors: Quantitative Comparison


As-Deposited Metal Content Comparison

In a direct comparative FEBID study, as-deposited films from Me₂Au(acac) contained only 3 at% Au, versus 67 at% for Co from Co₂(CO)₈ and 4 at% for Cu from Cu(hfac)₂ [1]. The Au content remained roughly constant at 3–4 at% upon vacuum annealing up to 300 °C, indicating that simple thermal post-treatment does not enrich the gold fraction [1].

Metal Content (at%)
Head-to-head
3 at% Au as-deposited vs. 67 at% Co (Co₂(CO)₈)
Low as-deposited gold content necessitates purification
FEBID, EDX ±2 at%, 50 nm films
Focused Electron Beam Induced Deposition Metal content EDX composition

Post-Annealing Electrical Resistivity Comparison

The as-deposited Au–C composite from Me₂Au(acac) exhibited a resistivity of ~11 000 Ω·cm, compared to ~980 Ω·cm for Cu–C and 0.026 Ω·cm for Co–C [1]. After 300 °C vacuum annealing, Au–C resistivity dropped to ~900 Ω·cm (factor 12 reduction), while Cu–C fell to 32 Ω·cm (factor 30) and Co–C reached 26 μΩ·cm (factor 1000) [1]. The remaining 900 Ω·cm value for Au–C is approximately 28× higher than Cu–C and over 34 000× higher than Co–C after identical annealing.

Resistivity (Ω·cm)
Head-to-head
11,000 Ω·cm as-deposited; 900 Ω·cm after 300 °C anneal
Remains >28× higher than Cu–C after identical anneal
Four-probe measurement, vacuum annealing
Electrical resistivity Post-growth annealing Conductivity

H₂-Assisted Purification of Au–C Matrices

The same study demonstrated a H₂-assisted purification protocol specifically for Au–C deposits grown from Me₂Au(acac) [1]. Under 200 ppm H₂, ramping to 360 °C over 6.5 h, the electrical resistance of a Au–C deposit decreased from an initial 2 GΩ to a final 1.5 MΩ—a reduction of more than three orders of magnitude [1]. EDX analysis confirmed near-complete removal of the carbonaceous matrix, yielding essentially pure gold [1]. This purification route was not investigated for Cu–C or Co–C, underscoring a precursor-specific post-processing advantage.

H₂ Purification
Context-dependent
Resistance reduced from 2 GΩ to 1.5 MΩ (>1300×)
Enables near-pure gold via precursor-specific H₂ anneal
200 ppm H₂, ramp to 360 °C over 6.5 h
Hydrogen-assisted purification Carbon removal Resistance reduction

Laser CVD Deposition Rate Comparison

Baum (1987) compared Me₂Au(acac) with its hexafluoroacetylacetonate and trifluoroacetylacetonate analogues during laser-induced pyrolytic CVD [1]. Fluorine substitution increased the vapor pressure of the complex substantially; because the rate of gold deposition was strongly tied to vapor pressure, the fluorinated derivatives produced markedly faster deposition [1]. Deposit resistivities and purities also varied with the ligand, meaning the non‑fluorinated Me₂Au(acac) trades off deposition rate for potentially different film purity and resistivity characteristics.

LCVD Deposition Rate
Head-to-head
Lower deposition rate vs. fluorinated analogues
Suitable where fluorine-free interface chemistry is required
Laser pyrolytic CVD, vapor-pressure-limited regime
Laser CVD Volatility Deposition rate

Non-Cyanide Gold Electroplating Alternative

In electroplating research, a bath based on nickel(II) acetylacetonate and Me₂Au(acac) was directly compared to conventional cyanide-based gold plating baths [1]. The acetylacetonate-based bath deposited gold on nickel-plated stainless steel with good adhesion and mechanical stability, while eliminating toxic cyanide salts and nickel sulfate [1]. Color and thickness were characterized by visible spectrometry and X-ray measurements, confirming that the deposit quality was competitive [1].

Cyanide-Free Plating
Head-to-head
Comparable adhesion and thickness uniformity
Eliminates cyanide and nickel sulfate hazards
Ni(acac)₂ co-bath, stainless steel substrates
Gold electroplating Non-cyanide bath Adhesion

Application Scenarios for Me₂Au(acac)


FEBID Gold Nanostructures with H₂ Purification

When the goal is direct-write gold nanostructures for plasmonics or nano-optics, Me₂Au(acac) is a viable precursor despite its low as-deposited metal content (3 at% Au) because the H₂-assisted purification protocol demonstrated in [1] can reduce the carbon matrix to near-background levels. This scenario is relevant for research labs that can implement an H₂ annealing step and require pure gold nanodeposits.

Fluorine-Free Gold Films via LCVD

In LCVD applications where fluorine contamination at the substrate interface is unacceptable (e.g., certain semiconductor or sensor substrates), Me₂Au(acac) is preferred over its faster-depositing fluorinated analogues [1]. The trade-off of lower deposition rate is justified by the absence of fluorine in the ligand, as documented by Baum (1987).

Industrial Non-Cyanide Gold Electroplating

Electroplating facilities seeking to replace toxic cyanide-based gold baths can adopt a Me₂Au(acac) / Ni(acac)₂ formulation that delivers comparable adhesion, thickness uniformity, and color while eliminating cyanide and nickel sulfate hazards [1]. This scenario targets regulatory-compliant plating of connectors and printed circuit boards.

ALD of Gold Nanoparticles with Controlled Size

Me₂Au(acac) has been successfully employed in ALD processes using ozone as co-reactant to synthesize ultrafine Au nanoparticles on oxide supports [1]. This application leverages the precursor's volatility and reactivity profile to achieve controlled particle size, critical for catalytic and sensing applications where other gold precursors may exhibit different nucleation behavior.

Application
Selection Property
Validation Focus
FEBID gold nanostructures with H₂ purification
H₂-assisted purification protocol compatibility
Carbon removal and resistivity endpoint
Fluorine-free gold films via LCVD
Non-fluorinated ligand chemistry
Interface purity and deposition rate trade-off
Non-cyanide industrial gold electroplating
Cyanide-free bath formulation
Adhesion, thickness uniformity, color
ALD gold nanoparticle synthesis
Volatility and reactivity with ozone
Particle size control and nucleation behaviour
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